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Get Quote

Corynantheidine is a monoterpene indole alkaloid (MIA) found in Mitragyna speciosa (kratom) and related

species [1] [2]. It serves as a key biosynthetic precursor for other important kratom alkaloids and exhibits

unique opioid receptor activity [1] [3].

Table 1: Core Chemical Identification Data for Corynantheidine

Property Value

Preferred Name Corynantheidine [2]

CAS Registry
Number

23407-35-4 [2]

PubChem CID 3000341 [2]

FDA UNII QMP2RF3L41 [2]

Molecular Formula C₂₂H₂₈N₂O₃ [2]

Formula Mass 368.47 g/mol [2]

IUPAC Name methyl (E)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-

a]quinolizin-2-yl]-3-methoxyprop-2-enoate [2]

Stereochemistry Defined centers at 2S, 3S, 12bS; E-configured double bond [2]

Melting Point 152–153 °C (free base) [2]
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The first enantioselective total synthesis of (-)-corynantheidine and its pseudoindoxyl derivative was

reported in 2023, providing a platform for comprehensive biological investigation [4]. Early synthetic work

includes a 1967 publication reporting the synthesis of dl-corynantheidine [5].

Analytical Methods and Quantification

Robust analytical methods are essential for the detection and quantification of corynantheidine in plant

materials and biological samples.

Table 2: Validated Analytical Methods for Corynantheidine Analysis

Use-Case Matrix
Method
Details

Key Parameters Reference

Multi-Alkaloid
QC

Plant materials,

commercial
products

UPLC-MS/MS

(10 alkaloids)

~22.5 min runtime; LLOQ in low

ng/mL range [2]

Sharma et

al.

Single-Analyte
PK

Rat plasma UPLC-MS/MS 3.0 min gradient; Linear range:
1–500 ng/mL; MRM transitions:

m/z 369.2→144.0 and
369.2→226.1 [6] [2]

Avery et al.

Plasma Protein
Precipitation

Rat plasma Simple protein
precipitation

25 μL plasma volume;
extraction recovery validated [6]

Avery et al.

The bioanalytical method for rat plasma employs a Waters Acquity BEH C18 (2.1 × 50 mm) column with a

gradient of 10 mM ammonium acetate buffer (pH = 3.5) and acetonitrile at 0.35 mL/min [6]. The method

was fully validated for accuracy, precision, selectivity, sensitivity, recovery, and stability [6].

Biosynthesis and Epimerization Pathway

Recent research has elucidated the remarkable biosynthetic pathway of corynantheidine and its

epimerization to 3R-MIAs in kratom. The following diagram illustrates this core pathway and the key
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enzymatic epimerization process:
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Core biosynthetic pathway of corynantheidine and epimerization to 3R-monoterpene indole alkaloids

(MIAs).

The biosynthesis begins with the universal MIA precursor strictosidine, formed via Pictet–Spengler

condensation [7] [3]. After deglucosylation, the aglycone is reduced by a medium-chain alcohol

dehydrogenase (MsDCS1) to dihydrocorynantheine [7] [3]. Corynantheidine is then formed through an

unusual enol methylation catalyzed by MsEnoMT4 [7] [3].

The discovery of (20S)-3-dehydrocorynantheidine as a key iminium intermediate explains the

epimerization mechanism [3]. This intermediate is reduced stereoselectively by MsDCR1 to form

isocorynantheidine (3R), a precursor to spirooxindole alkaloids [3]. Tissue-specific profiling shows young

leaves and stems are primary sites for this epimerization [3].

Pharmacological Profile and Receptor Interactions

Corynantheidine exhibits a complex polypharmacology, interacting with multiple receptor systems.

Table 3: Comprehensive Pharmacological Profile of Corynantheidine

Parameter Value Experimental Context

μ-Opioid Receptor (MOR)
Binding (Kᵢ)

118 ± 12 nM [8] Human receptor binding
assay [8]

α₁D-Adrenergic Binding (Kᵢ) 41.7 ± 4.7 nM [8] Human receptor binding
assay [8]

κ-Opioid Receptor (KOR)
Binding (Kᵢ)

1,910 ± 50 nM [8] Human receptor binding
assay [8]

MOR Functional Activity Partial agonist (EC₅₀ = 67.2 nM;
Eₘₐₓ = 37.2%) [8]

BRET Gi-1 assay; % of
DAMGO [8]

β-Arrestin-2 Recruitment Not detected [8] At MOR, KOR, or DOR [8]
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Parameter Value Experimental Context

In Vivo Antinociception MOR-dependent after i.c.v. dosing
[8]

Confirms central MOR
engagement [8]

Corynantheidine functions as a partial μ-opioid receptor agonist without recruiting β-arrestin-2, a

signaling profile associated with potentially reduced side effects compared to traditional opioids [1] [8]. Its

high affinity for α₁D-adrenergic receptors may contribute to kratom's effects on opioid withdrawal, as

medications for opioid use disorder often target both opioid and adrenergic systems [6].

Isolation and Biosynthesis Protocols

Plant Material Processing

Postharvest processing significantly impacts alkaloid profiles. Withering duration and drying

temperature influence final alkaloid concentrations [9]. For cultivar 'Hawaii,' a 12-hour withering followed

by drying below 40°C enhanced speciogynine and paynantheine by 37-48% and 35-67%, respectively [9].

Engineered Microbial Biosynthesis

A fully integrated Saccharomyces cerevisiae platform has been developed for de novo MIA production [7].

The engineered yeast strain produces the universal precursor strictosidine at 30-40 mg/L and

corynantheidine at approximately 1 mg/L [7]. This microbial platform enables sustainable production and

generation of novel analogs through precursor feeding [7].

Isolation from Plant Material

Corynantheidine can be isolated from kratom powder using chromatographic methods, with identity and

purity (>99%) confirmed by ¹H NMR, ¹³C NMR, UPLC-Q-TOF, and UPLC-MS/MS [6].
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Pharmacokinetics and Brain Penetration

The first pharmacokinetic study of corynantheidine in male Sprague Dawley rats revealed favorable drug-

like properties [6].

Table 4: Pharmacokinetic Parameters of Corynantheidine in Rats

Parameter Value Administration Route

Dose 2.5 mg/kg (I.V.); 20 mg/kg (P.O.) [6] I.V. and P.O.

Clearance 884.1 ± 32.3 mL/h [6] I.V.

Apparent Volume of Distribution 8.0 ± 1.2 L [6] I.V.

Cₘₐₓ 213.4 ± 40.4 ng/mL [6] P.O.

Tₘₐₓ 4.1 ± 1.3 h [6] P.O.

Absolute Oral Bioavailability 49.9 ± 16.4% [6] P.O.

Imaging mass spectrometry confirmed corynantheidine distribution in the brain, particularly in the corpus

callosum and hippocampal regions [6], supporting its central nervous system activity.

Conclusion and Research Applications

Corynantheidine represents a fascinating example of nature's chemical diversity in the opioid receptor

space. Its unique pharmacological profile as a partial MOR agonist without β-arrestin-2 recruitment,

combined with significant α₁D-adrenergic affinity, makes it a compelling candidate for further investigation

in pain management and addiction treatment.

The elucidation of its biosynthetic pathway and the development of engineered microbial production

platforms open new avenues for sustainable supply and analog generation. Furthermore, established

analytical methods support both quality control of natural products and preclinical pharmacokinetic studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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